molecular formula C17H24FN3O3 B14618529 1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid CAS No. 58831-01-9

1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid

Cat. No.: B14618529
CAS No.: 58831-01-9
M. Wt: 337.4 g/mol
InChI Key: DSSQMOXWBLLBCN-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and an octyl chain. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the fluorophenyl group adds unique chemical properties, such as increased lipophilicity and potential biological activity. Nitric acid is often used in the preparation or modification of such compounds, contributing to their reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)octyl]imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or imidamides with appropriate reagents.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Addition of the Octyl Chain: The octyl chain can be attached through alkylation reactions, where an octyl halide reacts with the imidazole ring under basic conditions.

Industrial Production Methods

Industrial production of 1-[2-(4-Fluorophenyl)octyl]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)octyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole ring or the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)octyl]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Fluorophenyl)octyl]imidazole is unique due to the presence of the octyl chain, which enhances its lipophilicity and potential for membrane interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .

Properties

CAS No.

58831-01-9

Molecular Formula

C17H24FN3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)octyl]imidazole;nitric acid

InChI

InChI=1S/C17H23FN2.HNO3/c1-2-3-4-5-6-16(13-20-12-11-19-14-20)15-7-9-17(18)10-8-15;2-1(3)4/h7-12,14,16H,2-6,13H2,1H3;(H,2,3,4)

InChI Key

DSSQMOXWBLLBCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-]

Origin of Product

United States

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